molecular formula C17H12BrClN2OS B6208254 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide CAS No. 1446490-40-9

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide

Cat. No. B6208254
CAS RN: 1446490-40-9
M. Wt: 407.7
InChI Key:
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide (BTCCA) is a synthetic compound used in a variety of scientific research applications. It has a wide array of biochemical and physiological effects, and is used in lab experiments for a variety of purposes.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide has a wide variety of scientific research applications. It has been used to study the effects of various drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, and to study the effects of drugs on the endocrine system. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide has been used to study the effects of drugs on the gastrointestinal system, and to study the effects of drugs on the reproductive system.

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide is not yet fully understood. However, it is believed that the compound binds to certain proteins and receptors in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to changes in the body’s physiology, such as changes in blood pressure, heart rate, and other physiological parameters.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide are not yet fully understood. However, it is believed that the compound can affect the nervous system, the cardiovascular system, the immune system, the endocrine system, the gastrointestinal system, and the reproductive system. Additionally, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide has been shown to have anti-inflammatory and analgesic effects, as well as to have antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide in laboratory experiments is that it is relatively easy to synthesize and use in various scientific applications. Additionally, the compound is relatively stable, and can be stored for long periods of time without losing its potency or efficacy. However, there are some limitations to using N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide in laboratory experiments. For example, the compound has a relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, there is still a lack of understanding of the exact biochemical and physiological effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide, which can make it difficult to accurately predict the outcome of certain experiments.

Future Directions

There are many potential future directions for the use of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide, such as its use as an anti-inflammatory or analgesic agent. Additionally, further research could be done to explore the potential use of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide as a drug delivery system, or to study its potential as a therapeutic agent for various diseases. Finally, further research could be done to explore the potential use of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide as a diagnostic tool, or to study its potential as a biomarker for various diseases.

Synthesis Methods

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide begins with the reaction of 4-bromobenzaldehyde and 2-chlorobenzoyl chloride in the presence of pyridine. This reaction produces 4-bromo-1,3-thiazol-2-yl-2-(3-chlorophenyl)acetamide, which is then brominated with N-bromosuccinimide to produce the final product, N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 3-chlorobenzoyl chloride to form N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide, which is finally reacted with acetic anhydride to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "thiosemicarbazide", "3-chlorobenzoyl chloride", "acetic anhydride" ], "Reaction": [ "4-bromobenzaldehyde is reacted with thiosemicarbazide in ethanol to form 4-(4-bromophenyl)-1,3-thiazol-2-amine.", "4-(4-bromophenyl)-1,3-thiazol-2-amine is reacted with 3-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane to form N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide.", "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is reacted with acetic anhydride in the presence of pyridine and dichloromethane to form N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide." ] }

CAS RN

1446490-40-9

Molecular Formula

C17H12BrClN2OS

Molecular Weight

407.7

Purity

95

Origin of Product

United States

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